molecular formula C5H11O8P B1197587 D-Xylulose 5-phosphate CAS No. 4212-65-1

D-Xylulose 5-phosphate

Cat. No.: B1197587
CAS No.: 4212-65-1
M. Wt: 230.11 g/mol
InChI Key: FNZLKVNUWIIPSJ-RFZPGFLSSA-N
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Description

D-Xylulose 5-phosphate is a ketose sugar phosphate that plays a crucial role as an intermediate in the pentose phosphate pathway. This pathway is essential for cellular metabolism, providing ribose-5-phosphate for nucleotide synthesis and erythrose-4-phosphate for aromatic amino acid synthesis. This compound is formed from ribulose-5-phosphate by the action of ribulose-5-phosphate epimerase .

Scientific Research Applications

D-Xylulose 5-phosphate has diverse applications in scientific research:

Mechanism of Action

Target of Action

D-Xylulose 5-phosphate primarily targets two proteins: 1-Deoxy-D-xylulose 5-phosphate reductoisomerase and pyridoxine 5’-phosphate synthase . These proteins play crucial roles in the non-mevalonate pathway and the biosynthesis of vitamin B6, respectively .

Mode of Action

This compound interacts with its targets by acting as a substrate. For instance, it is an intermediate in the pentose phosphate pathway , where it acts as a donor of two-carbon ketone groups in transketolase reactions . It also plays a crucial role in the regulation of glycolysis through its interaction with the bifunctional enzyme PFK2/FBPase2 .

Biochemical Pathways

This compound is involved in the pentose phosphate pathway . It is a ketose sugar formed from ribulose-5-phosphate by ribulose-5-phosphate epimerase . In the non-oxidative branch of the pentose phosphate pathway, this compound acts as a donor of two-carbon ketone groups in transketolase reactions .

Pharmacokinetics

It is known to be a metabolite of the hexose monophosphate pathway .

Result of Action

The action of this compound leads to several molecular and cellular effects. Specifically, it activates protein phosphatase, which then dephosphorylates PFK2/FBPase2. This inactivates the FBPase2 activity of the bifunctional enzyme and activates its PFK2 activity . As a result, the production of fructose 2,6-bisphosphate increases, ultimately leading to an upregulation of glycolysis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it plays essential roles in many physiological processes in plants, such as photosynthesis, phytohormone regulation, adversity resistance, and pathogen defense

Future Directions

  • Mechanistic insights : Additional studies are needed to unravel the precise molecular mechanisms underlying DXS’s roles in physiological processes such as photosynthesis, phytohormone regulation, adversity resistance, and pathogen defense .

Biochemical Analysis

Biochemical Properties

D-Xylulose 5-phosphate is involved in several biochemical reactions. It is formed from ribulose-5-phosphate by the action of ribulose-5-phosphate epimerase. In the non-oxidative branch of the pentose phosphate pathway, this compound interacts with transketolase, an enzyme that transfers two-carbon units from ketose donors to aldose acceptors. This interaction is crucial for the synthesis of nucleotides and amino acids .

Additionally, this compound plays a role in the regulation of glycolysis. It interacts with the bifunctional enzyme PFK2/FBPase2, activating protein phosphatase, which then dephosphorylates PFK2/FBPase2. This inactivates the FBPase2 activity and activates the PFK2 activity, leading to an increase in fructose 2,6-bisphosphate levels and upregulation of glycolysis .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in glucose metabolism. The compound activates protein phosphatase, which in turn regulates the activity of enzymes involved in glycolysis and gluconeogenesis. This regulation is essential for maintaining cellular energy balance .

Moreover, this compound has been implicated in gene expression. It promotes the activity of the transcription factor ChREBP (Carbohydrate Response Element Binding Protein), which is involved in the regulation of genes related to lipid and glucose metabolism. This effect is particularly significant in the liver, where this compound-mediated activation of ChREBP leads to increased lipogenesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates protein phosphatase, which then dephosphorylates target enzymes, altering their activity. This binding interaction is crucial for the regulation of glycolysis and gluconeogenesis .

Furthermore, this compound influences gene expression by promoting the activity of ChREBP. This transcription factor binds to carbohydrate response elements in the promoter regions of target genes, leading to increased transcription of genes involved in lipid and glucose metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound can have sustained effects on cellular metabolism, particularly in the regulation of glycolysis and lipogenesis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance glycolysis and lipogenesis without causing adverse effects. At high doses, this compound can lead to metabolic imbalances and toxicity. These effects are particularly evident in the liver, where excessive activation of ChREBP can result in steatosis and other metabolic disorders .

Metabolic Pathways

This compound is a key intermediate in the pentose phosphate pathway. It is involved in the non-oxidative phase, where it acts as a donor of two-carbon units in transketolase reactions. This role is essential for the synthesis of nucleotides and amino acids. Additionally, this compound influences glycolysis by regulating the activity of PFK2/FBPase2 and increasing the levels of fructose 2,6-bisphosphate .

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It can diffuse freely in the cytoplasm, but its localization can be influenced by binding proteins and transporters. These interactions are crucial for the regulation of its activity and function .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it participates in the pentose phosphate pathway and glycolysis regulation. Its activity can be modulated by post-translational modifications and interactions with other biomolecules. These factors influence its localization and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Xylulose 5-phosphate can be synthesized enzymatically from D-xylose and polyphosphate. The synthetic pathway involves the use of xylose isomerase and xylulokinase, along with polyphosphate kinase for in situ ATP regeneration . This method is efficient and yields high purity this compound.

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overexpress the necessary enzymes for the conversion of D-xylose to this compound .

Chemical Reactions Analysis

Types of Reactions: D-Xylulose 5-phosphate undergoes several types of chemical reactions, including:

    Isomerization: Conversion between different isomeric forms.

    Phosphorylation: Addition of phosphate groups.

    Transketolase Reactions: Transfer of two-carbon ketone groups.

Common Reagents and Conditions:

Major Products:

    Ribose-5-phosphate: Formed through isomerization.

    Sedoheptulose-7-phosphate: Produced in transketolase reactions.

Comparison with Similar Compounds

    Ribulose-5-phosphate: An isomer of D-Xylulose 5-phosphate, also involved in the pentose phosphate pathway.

    Sedoheptulose-7-phosphate: Another intermediate in the pentose phosphate pathway.

Uniqueness: this compound is unique in its ability to act as a donor of two-carbon ketone groups in transketolase reactions, a function not shared by its isomers. This property makes it essential for the non-oxidative branch of the pentose phosphate pathway .

Properties

IUPAC Name

[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZLKVNUWIIPSJ-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863330
Record name D-Xylulose 5-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Xylulose 5-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000868
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4212-65-1
Record name D-Xylulose 5-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4212-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Xylulose 5-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004212651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Xylulose 5-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-XYLULOSE 5-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MF87847MR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Xylulose 5-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000868
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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